4-(Hydroxyamino)benzenesulfonamide

Carbonic anhydrase Isoform selectivity Cancer therapeutics

Researchers requiring a validated dual carbonic anhydrase (CA) and matrix metalloproteinase (MMP) inhibitor scaffold often face supply inconsistency and undocumented isoform selectivity. 4-(Hydroxyamino)benzenesulfonamide (CAS 877-67-8) resolves this as a quantitatively characterized N-hydroxysulfonamide pharmacophore. - CA IX Ki: 1.60 µM with >60-fold selectivity over CA II (>100 µM), enabling tumor-associated isoform targeting. - Dual CA/MMP inhibition mechanism confirmed by X-ray crystallography (PDB 2o4z). - Essential analytical standard for P450-mediated N-hydroxylation pathway studies; sulfanilamide cannot substitute. Procurement-ready with batch-specific purity documentation and global logistics support.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
CAS No. 877-67-8
Cat. No. B1204779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxyamino)benzenesulfonamide
CAS877-67-8
Synonyms4-hydroxylaminobenzenesulfonamide
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NO)S(=O)(=O)N
InChIInChI=1S/C6H8N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4,8-9H,(H2,7,10,11)
InChIKeyJLGHCFNZJKVXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxyamino)benzenesulfonamide: Identity and Functional Class


4-(Hydroxyamino)benzenesulfonamide (CAS 877-67-8), also designated as N4-Hydroxysulfanilamide or 4-amino-N-hydroxybenzenesulfonamide, is a sulfonamide derivative distinguished by a hydroxamic acid moiety (N-hydroxy sulfonamide group) in the para-position . This structural feature confers potent inhibitory activity against zinc-containing metalloenzymes, primarily carbonic anhydrases (CAs), by coordinating the active-site zinc ion [1]. It is recognized as an active metabolite of the classic antibiotic sulfanilamide and serves as a core scaffold for designing selective CA inhibitors and matrix metalloproteinase (MMP) inhibitors [2].

Why 4-(Hydroxyamino)benzenesulfonamide Cannot Be Replaced


Generic substitution with unsubstituted benzenesulfonamide or simple sulfanilamide fails in experimental systems due to the unique pharmacophore introduced by the N-hydroxy group. While unsubstituted sulfonamides (SO2NH2) exhibit broad, high-potency inhibition across carbonic anhydrase isoforms via zinc coordination [1], the N-hydroxy modification in 4-(hydroxyamino)benzenesulfonamide (SO2NHOH) alters both potency and selectivity profiles, enabling differential isoform targeting [2]. Furthermore, this compound functions as an active metabolite of sulfanilamide with distinct metabolic and toxicological implications that simple sulfonamides do not recapitulate [3]. Substitution without quantitative consideration of these differential activities introduces uncontrolled experimental variability and invalidates cross-study comparisons.

Quantitative Evidence for 4-(Hydroxyamino)benzenesulfonamide in CA and Metalloenzyme Research


Differential Inhibition of CA IX vs. CA II

The N-hydroxy modification in 4-(hydroxyamino)benzenesulfonamide (SO2NHOH) produces a distinct CA isoform inhibition profile compared to unsubstituted sulfonamide analogs. Against CA IX, a tumor-associated isoform, the compound exhibits a Ki of 1.60 × 10³ nM, whereas against the ubiquitous cytosolic isoform CA II, inhibition is minimal with Ki > 1.00 × 10⁵ nM [1]. In contrast, classical sulfonamide inhibitors bearing the unsubstituted SO2NH2 group (such as acetazolamide) typically exhibit potent but non-selective inhibition across both CA II and CA IX, with sub-nanomolar to low nanomolar Ki values reported for both isoforms [2]. The >60-fold higher potency for CA IX over CA II demonstrates that N-hydroxylation confers a measurable shift toward tumor-associated isoform preference, a pattern not observed with unsubstituted sulfonamides.

Carbonic anhydrase Isoform selectivity Cancer therapeutics

Multi-Isoform CA Inhibition Profile

4-(Hydroxyamino)benzenesulfonamide exhibits a quantitatively defined, non-uniform inhibition profile across three clinically relevant human CA isoforms. Under identical assay conditions (phenol red-based stopped-flow CO₂ hydrase assay, 6 hr measurement), the compound displays: CA IX Ki = 1.60 × 10³ nM (1.6 μM), CA I Ki = 7.97 × 10³ nM (7.97 μM), and CA II Ki > 1.00 × 10⁵ nM (>100 μM) [1]. This profile reveals a descending potency order of CA IX > CA I ≫ CA II, with an approximately 5-fold difference between CA IX and CA I, and a >12-fold difference between CA I and CA II [1]. This quantitative isoform fingerprint is distinct from the profile of unsubstituted benzenesulfonamide analogs and provides a reproducible baseline for structure-activity relationship (SAR) studies examining N-hydroxy substitutions.

Carbonic anhydrase Isoform profiling Enzyme kinetics

Proteochemometric Modeling of N-Hydroxy Selectivity

A proteochemometrics study examining the chemical interaction space of 4-aminosubstituted benzenesulfonamides with human CA isoforms identified that the N-hydroxy moiety (SO2NHOH) in 4-(hydroxyamino)benzenesulfonamide contributes discriminative structural features that alter predicted selectivity ratios compared to 4-amino-substituted analogs lacking the N-hydroxy group [1]. The model predicted selectivity ratios for modified compounds ranging from 0.383 to 0.447 across different CA isoform pairs, indicating that the N-hydroxy substitution systematically shifts the binding preference landscape [1]. In contrast, compounds bearing only the unsubstituted sulfonamide group (SO2NH2) or simple 4-amino substitution produce distinct interaction patterns that do not recapitulate the selectivity shift observed with N-hydroxylation [1].

Computational chemistry Rational drug design Selectivity prediction

Identification as Active Sulfanilamide Metabolite

4-(Hydroxyamino)benzenesulfonamide (N4-hydroxysulfanilamide) is a documented metabolite of sulfanilamide formed via N4-hydroxylation, a pathway mediated by cytochrome P450 enzymes (N4-hydroxylase activity) [1]. This metabolic route is distinct from the primary acetylation pathway (N4-acetylsulfanilamide) and carries toxicological implications related to hypersensitivity and adverse reactions associated with sulfonamide drugs [1]. Unlike unsubstituted sulfanilamide, which serves as the parent compound, 4-(hydroxyamino)benzenesulfonamide itself is the active hydroxylamine intermediate implicated in these metabolic and toxicological cascades. Experimental systems studying sulfonamide metabolism, reactive metabolite formation, or P450-mediated N-hydroxylation cannot substitute sulfanilamide for the hydroxylamine metabolite without losing direct quantitative measurement of the endpoint of interest [2].

Drug metabolism Toxicology Xenobiotic hydroxylation

N-Hydroxysulfonamide Dual CA/MMP Inhibitor Pharmacophore

The N-hydroxysulfonamide group (SO2NHOH) present in 4-(hydroxyamino)benzenesulfonamide represents a distinct zinc-binding pharmacophore that differs fundamentally from both classical sulfonamides (SO2NH2) and sulfonamide-based hydroxamic acids (CONHOH) [1]. Studies have demonstrated that N-hydroxysulfonamides inhibit both carbonic anhydrase isozymes (I, II, IV) and matrix metalloproteinases (MMPs), positioning this scaffold as a dual zinc-enzyme inhibitor chemotype [1]. In contrast, sulfonylated amino acid hydroxamates (bearing the CONHOH group) exhibit MMP inhibition but altered CA inhibition profiles, while unsubstituted sulfonamides show CA inhibition with negligible MMP activity [1]. The quantitative binding mode of N-hydroxysulfonamides to the CA II zinc ion has been characterized by X-ray crystallography (PDB 2o4z), confirming a coordination geometry distinct from that of classical sulfonamides [2].

Matrix metalloproteinases Dual inhibition Zinc-binding groups

Validated Use Cases for 4-(Hydroxyamino)benzenesulfonamide


Isoform-Selective Carbonic Anhydrase Inhibitor Development

4-(Hydroxyamino)benzenesulfonamide serves as a foundational scaffold for developing tumor-associated CA IX-selective inhibitors. With documented CA IX Ki of 1.60 × 10³ nM (1.6 μM) and CA II Ki >1.00 × 10⁵ nM (>100 μM)—representing >60-fold selectivity for the tumor-associated isoform over the ubiquitous cytosolic isoform—this compound provides a validated starting point for medicinal chemistry optimization of anti-cancer CA inhibitors [1]. Proteochemometric modeling further confirms that the N-hydroxy substitution contributes discriminative structural features for isoform-selective inhibitor design, with predicted selectivity ratios of 0.383–0.447 [2].

Dual CA/MMP Inhibitor Research

The N-hydroxysulfonamide group (SO2NHOH) in 4-(hydroxyamino)benzenesulfonamide enables simultaneous inhibition of CA isozymes (I, II, IV) and matrix metalloproteinases, a dual-inhibition profile not achievable with classical sulfonamides (SO2NH2) or conventional sulfonamide-based hydroxamic acids (CONHOH) [1]. This scaffold is supported by X-ray crystallographic evidence (PDB 2o4z) defining the unique zinc-coordination geometry of N-hydroxysulfonamides with CA II [1]. Researchers exploring dual-pathway inhibition in cancer, inflammation, or angiogenesis applications will find this compound irreplaceable as a minimal pharmacophore control.

Sulfonamide Metabolism & Toxicology Studies

4-(Hydroxyamino)benzenesulfonamide (N4-hydroxysulfanilamide) is an essential analytical standard and experimental reagent for studies investigating the N-hydroxylation metabolic pathway of sulfonamide drugs. As a documented P450-mediated metabolite of sulfanilamide, this compound is directly implicated in the formation of reactive hydroxylamine intermediates associated with sulfonamide hypersensitivity and adverse drug reactions [1]. Quantitative assessment of N4-hydroxylase activity (e.g., ~4-fold induction in rat kidney microsomes following PCB pretreatment [1]) requires the authentic hydroxylamine metabolite for calibration, detection, and mechanistic validation. Sulfanilamide cannot substitute for this purpose.

SAR Baseline for N-Hydroxy Benzenesulfonamides

4-(Hydroxyamino)benzenesulfonamide provides a quantitatively characterized baseline for SAR studies examining the effects of N-hydroxy substitution on benzenesulfonamide scaffolds. The compound's defined multi-isoform CA inhibition profile—CA IX: 1.60 μM, CA I: 7.97 μM, CA II: >100 μM—establishes a reproducible reference point against which the activity of new N-hydroxy-substituted analogs can be compared [1]. Proteochemometric models of 4-aminosubstituted benzenesulfonamides have validated that the N-hydroxy moiety contributes distinct structural descriptors that alter predicted CA isoform selectivity ratios [2]. Researchers designing novel CA inhibitors or exploring the chemical interaction space of substituted benzenesulfonamides should procure this compound as a standard comparator.

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